2-(3,5-Difluorophenyl)oxazole-5-carbaldehyde
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Overview
Description
Preparation Methods
The synthesis of 2-(3,5-Difluorophenyl)oxazole-5-carbaldehyde typically involves the reaction of 3,5-difluoroaniline with glyoxylic acid in the presence of a dehydrating agent to form the oxazole ring . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(3,5-Difluorophenyl)oxazole-5-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
2-(3,5-Difluorophenyl)oxazole-5-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Material Science: It is employed in the development of novel materials with unique properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)oxazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
2-(3,5-Difluorophenyl)oxazole-5-carbaldehyde can be compared with other oxazole derivatives, such as:
2-Phenyl-5-oxazolecarbaldehyde: Similar structure but lacks the fluorine atoms, leading to different reactivity and biological activity.
2-(3,5-Dichlorophenyl)oxazole-5-carbaldehyde: Contains chlorine atoms instead of fluorine, resulting in different chemical properties and applications.
The presence of fluorine atoms in this compound enhances its stability and reactivity, making it unique among similar compounds .
Properties
Molecular Formula |
C10H5F2NO2 |
---|---|
Molecular Weight |
209.15 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-1,3-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C10H5F2NO2/c11-7-1-6(2-8(12)3-7)10-13-4-9(5-14)15-10/h1-5H |
InChI Key |
QMXSXHRPMOKOCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NC=C(O2)C=O |
Origin of Product |
United States |
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